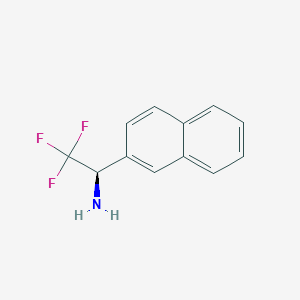

(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine

Description

Significance of Enantiomerically Pure Fluorinated Organic Compounds

Enantiomerically pure fluorinated organic compounds are of paramount importance in the pharmaceutical industry, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into a drug candidate can dramatically alter its physicochemical properties, often leading to significant improvements in efficacy and pharmacokinetics. nbinno.com

The benefits of trifluoromethyl groups are multi-faceted:

Increased Lipophilicity : The CF3 group enhances a drug's ability to cross biological membranes, improving its absorption and distribution within the body. nbinno.com

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation. nbinno.commdpi.com This can lead to a longer drug half-life and potentially reduced side effects. nbinno.com

Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF3 group can alter the reactivity of a molecule and its binding affinity to biological targets. mdpi.comnbinno.com

The strategic placement of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target receptors. nbinno.com Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

The Role of (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine as a Key Chiral Building Block

This compound serves as a crucial chiral building block in asymmetric synthesis. enamine.net Chiral building blocks are enantiomerically pure compounds that can be used to introduce a specific stereocenter into a target molecule. The use of such building blocks is a fundamental strategy in the synthesis of single-enantiomer drugs. yale.edu

The synthesis of chiral amines is a significant area of research, as over 80% of all drugs and drug candidates contain an amine functionality. yale.edu The development of methods for the asymmetric synthesis of trifluoromethylated amines is driven by the beneficial effects of the trifluoromethyl group on the biological activity of molecules. nih.gov

This compound, with its defined stereochemistry at the carbon bearing the amine and trifluoromethyl groups, and the bulky naphthyl group, provides a scaffold for the construction of more complex chiral molecules. Its structural isomers, such as (R)-(+)-1-(1-naphthyl)ethylamine, are also used in the synthesis of important pharmaceutical compounds like the calcimimetic agent Cinacalcet. google.comresearchgate.net The precise arrangement of the functional groups in these chiral amines is critical for their application in asymmetric synthesis, where they can be used to control the stereochemical outcome of a reaction. mdpi.com

The table below summarizes the key properties of the trifluoromethyl group that contribute to the significance of compounds like this compound in drug design.

| Property | Description | Impact on Drug Design |

| High Electronegativity | The fluorine atoms are highly electronegative, creating a strong dipole. | Alters electronic properties, can influence binding interactions. wikipedia.org |

| Lipophilicity | The CF3 group is highly lipophilic. | Enhances membrane permeability and absorption. nbinno.com |

| Metabolic Stability | The C-F bond is very strong and resistant to cleavage. | Increases drug half-life and reduces metabolic degradation. nbinno.commdpi.com |

| Steric Profile | The CF3 group is bulkier than a hydrogen atom but can be a bioisostere for a methyl or chloro group. | Can be used to fine-tune the shape and fit of a molecule to its biological target. mdpi.comwikipedia.org |

The development and application of chiral trifluoromethylated amines like this compound continue to be an active area of research, with the potential to lead to the discovery of new and more effective pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,16H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHGHTQGZFFGAL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 1r 2,2,2 Trifluoro 1 2 Naphthyl Ethylamine in Asymmetric Catalysis

Chiral Ligand Design and Function

The design of effective chiral ligands is central to the success of asymmetric catalysis. Most asymmetric catalysts are metal complexes featuring chiral organic ligands that modify the metal center's reactivity and selectivity, thereby favoring the formation of one enantiomer of the product. nih.gov (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine serves as a valuable building block in the synthesis of such ligands.

Role in Homogeneous Asymmetric Hydrogenation

Homogeneous asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds, including amino acids and amines. arkat-usa.org The efficacy of this process heavily relies on the chiral ligand, typically a phosphorus-containing compound, coordinated to a metal center (commonly rhodium or ruthenium). arkat-usa.orgnih.gov While direct application of this compound as a primary ligand in these systems is not extensively documented, its structural motifs are relevant. Chiral ligands are often modular, and new, effective ligands can be developed by combining existing structural elements in novel ways. nih.gov The amine functionality of this compound allows for its incorporation into more complex ligand architectures, such as P,N-ligands, which have demonstrated significant success in various metal-catalyzed reactions. nih.gov The trifluoromethyl group can influence the electronic properties of the resulting ligand, potentially enhancing catalytic activity and enantioselectivity.

Chiral Modifier Activity in Heterogeneous Catalysis

In heterogeneous catalysis, the surface of a solid catalyst is modified by the adsorption of a chiral molecule to create enantioselective active sites. researchgate.net This chiral molecule is referred to as a chiral modifier. researchgate.net Naphthylethylamine derivatives have been investigated as potent chiral modifiers in the enantioselective hydrogenation of α-keto esters, such as ethyl pyruvate (B1213749), over platinum catalysts. researchgate.netrsc.org For instance, (R)-1-(1-naphthyl)ethylamine has been shown to induce enantiomeric excesses of up to 82% in the hydrogenation of ethyl pyruvate to ethyl lactate (B86563) over a 5 wt% Pt/Al2O3 catalyst. researchgate.net

The interaction between the chiral modifier and the metal surface is crucial for the transfer of chirality. Studies on the adsorption of 1-(1-naphthyl)ethylamine (B3023371) (NEA) on platinum surfaces have provided insights into this mechanism. researchgate.net It has been suggested that the amine group is responsible for the adsorption onto the metal surface. researchgate.net The orientation of the naphthyl group and the stereogenic center relative to the surface then dictates the chiral environment in which the substrate binds and reacts. The presence of coadsorbed hydrogen can also influence the behavior of the modifier on the surface. nih.gov The trifluoromethyl group in this compound could further influence its adsorption geometry and electronic interactions with the metal surface, potentially leading to enhanced enantioselectivity.

| Modifier | Substrate | Catalyst | Max. Enantiomeric Excess (ee) |

| (R)-1-(1-naphthyl)ethylamine | Ethyl pyruvate | 5 wt% Pt/Al2O3 | 82% |

Development of Metal-Organic Frameworks (MOFs) for Chiral Separations

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Homochiral MOFs, which are built from chiral organic linkers, have emerged as promising materials for enantioselective separations and catalysis due to their well-defined porous structures and high surface areas. mdpi.commdpi.com

A modular approach can be employed to synthesize chiral MOFs by incorporating chiral auxiliaries into the linker structure. rsc.org The amine functionality of this compound makes it a suitable candidate for incorporation into MOF linkers. By reacting the amine with a polycarboxylic acid linker precursor, a chiral linker can be synthesized and subsequently used to construct a homochiral MOF. The resulting MOF would possess chiral pores decorated with the trifluoro-1-(2-naphthyl)ethyl groups, which could then be utilized for the chromatographic separation of racemic mixtures. researchgate.net The uniform and tunable nature of MOF cavities, combined with the specific chiral recognition sites, can lead to high enantioselectivity. researchgate.netresearchgate.net

Chiral Auxiliary Applications in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org

This compound possesses the key features of a chiral auxiliary: a stereogenic center and a reactive functional group (the amine) for attachment to a substrate. For example, it can be reacted with a carboxylic acid to form a chiral amide. The bulky and rigid naphthyl group of the auxiliary can then effectively shield one face of a nearby prochiral center, directing the approach of a reagent to the opposite face. This steric hindrance is a common mechanism by which chiral auxiliaries control stereoselectivity. After the reaction, the amide bond can be cleaved to release the enantiomerically enriched product and recover the auxiliary.

Organocatalytic Roles of Related Amine Structures

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are a cornerstone of this field, acting as catalysts for a wide range of asymmetric transformations. While the direct organocatalytic applications of this compound are not extensively reported, the broader class of chiral trifluoroethylamine derivatives has been explored in stereoselective synthesis. For example, the isothiourea-mediated γ-addition of trifluoromethyl ketimines to 1-alkynyl ketones has been shown to produce tetrasubstituted allenes with high enantioselectivities. rsc.org This demonstrates the potential of chiral trifluoroethylamine scaffolds in organocatalysis. The amine group of this compound could be derivatized to form various types of organocatalysts, such as thioureas or squaramides, which are known to activate substrates through hydrogen bonding interactions.

Chiral Solvating Agent Functionality in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. In the presence of a chiral solvating agent (CSA), the two enantiomers of a racemic analyte can form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. researchgate.netnih.gov This allows for the quantification of the enantiomeric excess (ee).

Chiral amines, including derivatives of 1-phenylethylamine (B125046) and 1-(1-naphthyl)ethylamine, are effective CSAs for a variety of chiral compounds, particularly carboxylic acids. semmelweis.hu The interaction between the CSA and the analyte is typically non-covalent, involving hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov The trifluoromethyl group in this compound can be particularly advantageous for this application. The presence of fluorine atoms can enhance the dispersion of chemical shifts and provide an additional NMR-active nucleus (¹⁹F) for analysis. nih.gov The interaction between the amine group of the CSA and the carboxyl group of a chiral acid analyte leads to the formation of diastereomeric salts, which can be readily distinguished by ¹H or ¹⁹F NMR.

| Chiral Solvating Agent Type | Analyte Type | Interaction | NMR Nucleus |

| Chiral Amines | Carboxylic Acids | Salt formation, H-bonding | ¹H, ¹⁹F |

| Chiral Alcohols | Carboxylic Acids | H-bonding | ¹H |

| Chiral Acids | Amines | Salt formation, H-bonding | ¹H |

Mechanistic Insights and Stereochemical Control Studies

Investigation of Transition State Structures and Reaction Pathways

The stereochemical outcome of reactions involving (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine is intrinsically linked to the energetics and geometries of the transition states along the reaction coordinate. While specific computational studies exclusively focused on this compound are limited, valuable insights can be drawn from density functional theory (DFT) calculations and mechanistic investigations of closely related systems.

In asymmetric catalysis, the chiral amine often interacts with reactants to form diastereomeric transition states, the energy difference between which dictates the enantioselectivity of the reaction. For instance, in reactions such as asymmetric aza-Henry or Michael additions, the amine can form hydrogen bonds with the reactants, orienting them in a specific manner within the transition state. DFT calculations on similar reactions suggest that the stability of these transition states is governed by a delicate balance of steric and electronic interactions. The bulky naphthyl group and the stereoelectronically demanding trifluoromethyl group play crucial roles in defining the topology of the transition state, favoring one reaction pathway over the other.

Computational studies on the aromatic nucleophilic substitution reactions of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with various amines have highlighted the importance of Meisenheimer complexes as key intermediates. scirp.orgscirp.orgresearchgate.net The stability of these intermediates, and by extension the transition states leading to them, is significantly influenced by intramolecular hydrogen bonding and solvent effects. scirp.orgscirp.orgresearchgate.net These findings underscore the importance of considering such non-covalent interactions when analyzing the reaction pathways involving this compound.

Analysis of Diastereomeric Interactions and Their Role in Chirality Transfer

Chirality transfer from this compound to a substrate is a cornerstone of its application in asymmetric synthesis. This transfer of stereochemical information occurs through the formation of transient diastereomeric intermediates or complexes, where the inherent chirality of the amine influences the stereochemical course of the reaction.

The mechanism of chirality transfer has been explored in analogous systems, such as in the formation of 2D chiral perovskites using 1-(1-naphthyl)ethylamine (B3023371) and 1-(2-naphthyl)ethylamine as chiral spacers. nih.govnih.gov In these systems, the chirality of the organic amine is efficiently transferred to the inorganic framework through hydrogen-bonding interactions, leading to a distortion of the inorganic layers. nih.govnih.gov This highlights the critical role of hydrogen bonding in mediating chirality transfer. The amine group of this compound can engage in similar hydrogen-bonding interactions with substrates, creating a chiral environment that directs the approach of reagents.

Furthermore, on catalytic surfaces, chiral modifiers like naphthylethylamines can form diastereomeric complexes with prochiral substrates. acs.org These complexes have distinct geometries and stabilities, which can be directly observed using techniques like scanning tunneling microscopy (STM). The formation of such well-defined bimolecular complexes is believed to be a key step in heterogeneous asymmetric hydrogenation reactions, where the chiral modifier imparts its stereochemical preference onto the substrate. The trifluoromethyl group in this compound is expected to further influence the nature and stability of these diastereomeric interactions through both steric and electronic effects.

Elucidation of Surface Adsorption Geometries and Self-Assembly on Catalytic Surfaces

In the realm of heterogeneous catalysis, the orientation and organization of chiral modifiers on the catalyst surface are crucial for achieving high enantioselectivity. The adsorption geometry and self-assembly of naphthylethylamine isomers on metal surfaces such as platinum and palladium have been investigated to understand the fundamentals of chiral modification.

Studies on (S)-(-)-1-(2-naphthyl)ethylamine on Pd(111) have revealed that the molecule's adsorption behavior is coverage-dependent. At low coverages, the molecule tends to adopt a flat-lying geometry, with the naphthyl ring parallel to the surface, to maximize van der Waals interactions. researchgate.net As the surface coverage increases, steric hindrance forces the molecules to tilt. acs.org The heat of adsorption for 2-naphthylethylamine on Pd(111) has been found to be higher than that of its 1-naphthyl isomer, suggesting a stronger interaction with the surface and a tendency to form more ordered films upon heating. acs.orgresearchgate.net

The self-assembly of chiral amines on metal surfaces can lead to the formation of well-ordered supramolecular structures. researchgate.netdntb.gov.ua These organized arrays of chiral molecules create a chiral environment on the catalyst surface, which is essential for effective enantiodifferentiation. The interplay between molecule-substrate and molecule-molecule interactions governs the formation of these self-assembled structures. researchgate.net The trifluoromethyl group in this compound likely influences both the adsorption geometry and the self-assembly behavior due to its size and electronic properties.

| Isomer | Surface | Heat of Adsorption (kJ/mol) | Observed Adsorption Geometry |

|---|---|---|---|

| 1-(1-Naphthyl)ethylamine | Pd(111) | 67 | Flat-lying at low coverage, tilts with increasing coverage |

| 1-(2-Naphthyl)ethylamine | Pd(111) | 73 | Flat-lying at low coverage, tilts with increasing coverage, forms more ordered films |

| 1-(1-Naphthyl)ethylamine | Pt(111) | Not explicitly stated | Tilted with respect to the surface |

The Influence of the Trifluoromethyl Group on Reaction Stereoselectivity and Reactivity

The trifluoromethyl (CF₃) group is a unique substituent that exerts profound effects on the properties and reactivity of organic molecules. mdpi.comnih.gov Its influence stems from a combination of steric and electronic factors. The substitution of a methyl group with a trifluoromethyl group in a chiral auxiliary or ligand can significantly alter the outcome of an asymmetric reaction.

Electronic Effects: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This property can influence the acidity of nearby protons, the nucleophilicity of adjacent functional groups, and the electronic nature of aromatic rings. In the context of this compound, the electron-withdrawing nature of the CF₃ group can affect the basicity of the amine and its ability to participate in hydrogen bonding, which are crucial for its role in asymmetric catalysis.

Steric Effects: The trifluoromethyl group is sterically more demanding than a methyl group. rsc.org This increased bulk can play a significant role in stereochemical control by creating a more defined chiral pocket around the reaction center, thereby enhancing facial discrimination of the substrate. The steric hindrance provided by the CF₃ group can force substrates to adopt specific conformations in the transition state, leading to higher enantioselectivity.

Stereoelectronic Effects: The C-F bonds in the trifluoromethyl group can participate in stereoelectronic interactions, such as hyperconjugation. wikipedia.org These orbital interactions are highly dependent on the geometry of the molecule and can influence conformational preferences and the stability of transition states. The gauche effect, for example, is a well-known stereoelectronic phenomenon that can be induced by fluorine substituents and can dictate the preferred conformation of a molecule. wikipedia.org

| Property | Trifluoromethyl Group (-CF₃) | Methyl Group (-CH₃) |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating |

| Steric Size | Larger | Smaller |

| Lipophilicity (Hansch π value) | +0.88 | +0.56 |

| Metabolic Stability | High (due to strong C-F bonds) | Susceptible to oxidation |

Solvent Effects on Enantioselectivity

The choice of solvent can have a dramatic impact on the enantioselectivity of an asymmetric reaction. researchgate.netresearchgate.netacs.orgnih.govmdpi.com Solvents can influence the reaction rate, the solubility of reactants and catalysts, and the stability of transition states and intermediates. In reactions involving this compound, the solvent can modulate the non-covalent interactions that are responsible for chirality transfer.

Polar solvents can stabilize charged intermediates and transition states, but they can also compete for hydrogen bonding sites on the catalyst or substrate, potentially disrupting the organized chiral environment necessary for high enantioselectivity. Nonpolar solvents, on the other hand, may promote the aggregation of catalysts and reactants, which can either be beneficial or detrimental to the stereochemical outcome.

In the context of asymmetric reactions involving trifluoromethylated amines, it has been observed that chlorinated solvents or aromatic hydrocarbons like toluene (B28343) often provide a good balance between reactivity and enantioselectivity. pkusz.edu.cn In some cases, the use of additives or co-solvents can further enhance the stereochemical control. The optimal solvent is highly system-dependent, and empirical screening is often necessary to identify the best conditions for a particular transformation.

| Reaction Type | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric aza-Michael addition | Toluene | High | pkusz.edu.cn |

| THF | Very poor | pkusz.edu.cn | |

| CH₂Cl₂ | Very poor | pkusz.edu.cn | |

| Enantioselective isomerization of trifluoromethyl imines | Toluene | 88% | springernature.com |

| Dichloromethane | 82% | springernature.com |

Synthesis and Exploration of Structural Derivatives and Analogues

Synthesis of Modified Naphthyl-Containing Trifluoromethylated Amines

The modification of the naphthyl ring system in trifluoromethylated amines allows for the fine-tuning of molecular properties. Synthetic strategies typically involve either starting with a pre-functionalized naphthalene (B1677914) precursor or performing electrophilic aromatic substitution on the (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine core, though the latter can be challenging due to the directing effects of the existing substituent.

Research into related naphthylamine analogues has demonstrated various synthetic modifications. For instance, the synthesis of diterpene steviol (B1681142) derivatives involved the nucleophilic ring-opening of a spiro-epoxide with (R)-1-(2-naphthyl)ethylamine, showcasing how the amine can be linked to complex cores. nih.gov This suggests that modifications could first be made to the naphthyl ring of a precursor like 2-acetylnaphthalene (B72118) before its conversion to the final trifluoromethylated amine.

Common modifications to the naphthyl ring include the introduction of substituents such as halogens, alkyl, alkoxy, and nitro groups. These modifications can alter the electronic properties and steric profile of the molecule, influencing its interactions with biological targets.

Table 1: Potential Synthetic Routes for Modified Naphthyl-Containing Trifluoromethylated Amines

| Derivative Structure (Hypothetical) | Precursor | Synthetic Reaction |

|---|---|---|

| (1R)-1-(Bromo-2-naphthyl)-2,2,2-trifluoroethylamine | Bromo-2-acetylnaphthalene | Asymmetric reductive amination |

| (1R)-1-(Methoxy-2-naphthyl)-2,2,2-trifluoroethylamine | Methoxy-2-acetylnaphthalene | Asymmetric reductive amination |

Preparation of Different Amine Functional Group Analogues

The primary amine of this compound is a versatile functional handle for the synthesis of diverse analogues. Standard organic transformations can be employed to convert the primary amine into a wide range of other nitrogen-containing functional groups.

Table 2: Examples of Amine Functional Group Analogues

| Analogue Type | Reagents | Functional Group |

|---|---|---|

| Amide | Acyl chloride, Base | -NH-C(=O)R |

| Sulfonamide | Sulfonyl chloride, Base | -NH-S(=O)₂R |

| Secondary Amine | Aldehyde/Ketone, Reducing Agent | -NH-R |

| Tertiary Amine | Excess Aldehyde, Reducing Agent | -NR₂ |

| Azetidinone | Chloroacetyl chloride, Triethylamine | 4-membered lactam ring |

Incorporation of the Chiral Trifluoromethylated Amine Moiety into Complex Scaffolds

The chiral trifluoromethylated amine moiety is a highly sought-after component in the design of complex molecules, particularly in the field of medicinal chemistry and materials science. Its unique stereoelectronic properties can impart favorable characteristics to the target scaffold. nih.govnih.gov

One key application is in the synthesis of peptidomimetics, where the α-trifluoromethyl amine can act as a bioisostere for an amide bond, offering resistance to proteolytic degradation. nih.gov The incorporation of this moiety can be achieved through standard peptide coupling reactions if the amine is used as a building block.

Furthermore, this chiral amine can be integrated into natural product scaffolds to create novel analogues with potentially enhanced biological activity. For example, studies have shown the successful incorporation of chiral amines, including (R)-1-(2-naphthyl)ethylamine, into diterpene frameworks, resulting in a library of aminotriol derivatives. nih.gov Similarly, the synthesis of trifluoromethyl-hydroxyethylamine (Tf-HEA) derivatives has been accomplished by epoxide ring-opening with various amino-containing compounds, demonstrating a versatile method for creating complex scaffolds. researchgate.net

Development of Novel Chiral Trifluoromethylated Building Blocks for Organic Synthesis

Chiral trifluoromethylated compounds are valuable building blocks for the synthesis of pharmaceuticals and agrochemicals. researchgate.nettandfonline.com The development of efficient and stereoselective methods to produce these building blocks is a major focus of modern organic synthesis. nih.gov

Several strategies have been developed to access these chiral synthons:

Asymmetric Catalysis: The addition of nucleophiles to trifluoromethyl imines, catalyzed by chiral metal complexes or organocatalysts, is a powerful method for establishing the chiral center. nih.gov This includes Mannich reactions, alkylations, and Strecker-type reactions. nih.govacs.org

Enzymatic and Biocatalytic Methods: Enzymes, such as transaminases, offer a highly selective route to chiral amines. google.com Directed evolution of enzymes has also enabled novel carbene insertion reactions to produce chiral α-CF₃ organoboron compounds, which are versatile synthetic intermediates. acs.org Biocatalytic N–H bond insertion reactions have been developed for the synthesis of enantioenriched α-trifluoromethyl amines. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen of an imine can direct nucleophilic attack, leading to diastereoselective formation of the desired amine. The auxiliary is then cleaved to reveal the final product. nih.gov

Isomerization Reactions: Stereospecific isomerization of α-chiral allylic amines can be used to synthesize γ-chiral trifluoromethylated amines, providing access to different structural motifs. nih.gov

These methods have led to a diverse toolbox of chiral trifluoromethylated building blocks, including enamides, amino acids, and various heterocyclic systems, enabling the synthesis of complex and biologically active molecules. chemrxiv.orgresearchgate.netchimia.ch

Table 3: Selected Chiral Trifluoromethylated Building Blocks and Synthetic Methods

| Building Block Type | Synthetic Method | Key Features | Reference(s) |

|---|---|---|---|

| α-Trifluoromethyl Amines | Asymmetric reduction of imines | Direct access to chiral amine core | nih.govacs.org |

| γ-Chiral Trifluoromethylated Enamides | Chirality transfer from allylic amines | Versatile intermediates for complex scaffolds | chemrxiv.orgresearchgate.net |

| β-Trifluoromethyl-β-amino Acids | Aza-Michael addition | Important for peptidomimetics | researchgate.net |

| α-CF₃ Organoborons | Biocatalytic carbene B-H insertion | Versatile for cross-coupling reactions | acs.org |

Trifluoromethylated Amide Derivatives

Trifluoromethylated amides are an important class of compounds with unique chemical properties that are frequently found in pharmaceutical and agrochemical products. nih.govresearchgate.net The synthesis of these derivatives can be approached in several ways, depending on the location of the trifluoromethyl group.

One strategy involves the synthesis of N-trifluoromethyl amides. A recently developed method allows for the synthesis of N-trifluoromethyl amides from readily available carboxylic acid halides and esters using isothiocyanates in the presence of silver fluoride. nih.govresearchgate.net This approach proceeds under mild conditions and has a broad substrate scope.

Alternatively, trifluoromethylated carboxylic acids or their activated derivatives can be coupled with amines to form amides bearing a trifluoromethyl group on the acyl portion. For instance, a series of trifluoromethylpyridine amide derivatives containing sulfur moieties has been designed and synthesized, showing potential biological activities. rsc.org Another approach involves a one-pot N-perfluoroalkylation of nitrosoarenes, which can be transformed into fluorinated amides and thioamides. acs.org These synthetic methodologies provide robust platforms for generating diverse libraries of trifluoromethylated amides for various applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Stereoselectivity

There are currently no published DFT studies that specifically model the reaction mechanisms and stereoselectivity involving (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine as a catalyst or chiral auxiliary. Such studies would be crucial for understanding how the trifluoromethyl group influences the transition state energies and intermolecular interactions that dictate the stereochemical outcome of a reaction.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular mechanics and dynamics simulations for this compound are not found in the current body of scientific literature. These simulations would be instrumental in exploring its conformational landscape and the dynamics of its interactions with substrates and solvents, providing a deeper understanding of the steric and electronic factors that would govern its effectiveness in asymmetric synthesis.

Prediction and Rational Design of Chiral Catalysts and Auxiliaries

The prediction and rational design of novel chiral catalysts and auxiliaries based on the this compound scaffold have not been a subject of published computational research. Future computational efforts could focus on in silico modifications of this molecule to enhance its catalytic activity and selectivity for specific chemical transformations.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Stereoselective Methodologies

The majority of current stereoselective syntheses for α-trifluoromethyl amines depend on diastereoselective methods that utilize chiral reagents. nih.gov A primary objective for future research is the transition towards more efficient and sustainable catalytic enantioselective methods.

Key areas of focus include:

Catalytic Enantioselective Reduction: The reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing α-trifluoromethyl amines. nih.gov Future work should focus on developing novel catalyst systems (e.g., transition metal complexes with chiral ligands, organocatalysts) that can achieve higher enantioselectivity and turnover numbers under milder, more environmentally friendly conditions.

Biocatalysis: Biocatalytic methods, such as the use of engineered enzymes like transaminases or cytochrome c variants, offer a highly promising green alternative. acs.org Research into developing specific enzymes for the synthesis of (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine could provide access to this compound with exceptional enantiopurity (>99% ee) and under mild, aqueous conditions. acs.orgresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free approach to synthesis. Developing multifunctional organocatalysts, such as thiourea-based derivatives, for the stereoselective reduction of corresponding β-trifluoromethyl nitroalkenes could be an efficient route to precursors of the target amine. nih.gov

Flow Chemistry: Integrating these catalytic systems into continuous flow reactors could enhance process safety, efficiency, and scalability, contributing to a more sustainable manufacturing process.

| Methodology | Potential Advantages | Research Focus |

| Catalytic Asymmetric Reduction | High efficiency, broad applicability. | Development of novel, highly active, and selective catalysts. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, green solvent (water). | Enzyme screening and protein engineering for substrate specificity. acs.org |

| Organocatalysis | Metal-free, robust, and often less sensitive to air and moisture. nih.gov | Design of multifunctional catalysts for cascade reactions. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions and reactor design. |

Expanding the Scope of Asymmetric Reactions Utilizing this compound and its Analogues

Beyond its role as a chiral building block, this compound and its derivatives have significant potential as chiral ligands, auxiliaries, or organocatalysts in a wide array of asymmetric transformations.

Future research should aim to:

Broaden Reaction Types: Explore the application of this chiral amine scaffold in promoting reactions where its unique steric and electronic properties can be advantageous. This includes asymmetric cyclopropanations, Friedel-Crafts alkylations, Mannich reactions, and Michael additions. mdpi.com

Development of Novel Ligands: Synthesize new chiral ligands derived from this compound for transition-metal catalysis. These ligands could be employed in reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. nih.gov

Organocatalyst Design: Utilize the amine as a core structure for developing new classes of organocatalysts, such as chiral isothioureas or bifunctional catalysts, for a range of enantioselective transformations. nih.govresearchgate.net

Synthesis of Complex Molecules: Apply these new methods to the efficient synthesis of complex, high-value chiral molecules, including pharmaceuticals and agrochemicals, demonstrating the practical utility of the developed methodologies. chemrxiv.org

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms and the origins of stereoselectivity is crucial for the rational design of more effective catalysts and processes. The integration of advanced analytical techniques and computational modeling will be instrumental in achieving this.

Promising avenues for investigation include:

In-situ Spectroscopy: Employing techniques like in-situ Infrared (IR) spectroscopy to monitor reactions in real-time. nsf.gov This can provide valuable information about the formation and behavior of key intermediates, such as the interaction of the amine with catalyst surfaces. nsf.gov

Advanced NMR Techniques: Using one- and two-dimensional NMR spectroscopy to characterize reaction intermediates and transition states, providing detailed structural insights. mdpi.com

Scanning Tunneling Microscopy (STM): For heterogeneous catalysis, STM can visualize the adsorption and interaction of individual molecules, including the chiral amine and prochiral substrates, on a catalyst surface at the sub-molecular level. rsc.org

Density Functional Theory (DFT) Calculations: Computational modeling with DFT can be used to calculate the energies of different reaction pathways and transition states. nih.govrsc.org This allows for the prediction of enantioselectivity and provides a theoretical framework for understanding the stereodirecting forces at play, such as hydrogen bonding or steric interactions. rsc.org

| Technique | Information Gained | Research Application |

| In-situ IR Spectroscopy | Real-time monitoring of intermediates, catalyst-substrate interactions. nsf.gov | Optimizing reaction conditions and understanding surface chemistry. |

| 2D NMR Spectroscopy | Detailed structural characterization of intermediates and products. mdpi.com | Elucidating complex reaction pathways. |

| Scanning Tunneling Microscopy (STM) | Visualization of molecular adsorption and complex formation on surfaces. rsc.org | Understanding chiral induction in heterogeneous catalysis. |

| Density Functional Theory (DFT) | Energetics of reaction pathways, transition state geometries. nih.gov | Rational catalyst design and prediction of stereochemical outcomes. |

Exploration of New Catalytic Systems and Chiral Induction Principles

The discovery of fundamentally new ways to induce chirality is a key driver of innovation in asymmetric synthesis. Future research should explore novel catalytic architectures and concepts that can leverage the properties of this compound.

Areas ripe for exploration are:

Single-Atom Catalysis: Designing heterogeneous catalysts where isolated metal atoms are anchored onto a support. Using the chiral amine as a modifier for these single-atom sites could create a highly defined and efficient chiral catalytic environment. nih.gov

Metal-Organic Frameworks (MOFs): Incorporating the chiral amine or its derivatives as building blocks into the structure of MOFs. nih.gov The well-defined pores and channels of these materials can create a chiral microenvironment that enhances enantioselectivity in catalytic reactions. nih.gov

Supramolecular Catalysis: Utilizing non-covalent interactions to assemble chiral catalysts. The naphthyl group of the amine could participate in π-π stacking interactions, while the amine and trifluoromethyl groups can engage in hydrogen bonding and dipole-dipole interactions to form ordered, chiral catalytic assemblies.

Novel Chirality Concepts: Investigating new forms of chirality, such as "orientational chirality," where the stereochemical outcome is determined by the controlled orientation of molecular groups. frontiersin.org The rigid naphthyl group and the stereogenic center of the amine make it an interesting candidate for designing systems based on such new principles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis or chiral resolution techniques are critical. For example, kinetic resolution using chiral auxiliaries or enzymatic catalysis can achieve high enantiomeric excess (ee). Chiral HPLC (e.g., with amylose- or cellulose-based columns) is recommended for purity verification . X-ray crystallography of derivatives (e.g., salts with tartaric acid) can confirm absolute configuration .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : , , and NMR to resolve trifluoromethyl and naphthyl group interactions .

- Mass spectrometry (HRMS) : Confirm molecular weight (171.24 g/mol) and fragmentation patterns .

- Computational modeling : Density Functional Theory (DFT) to predict electronic effects of the trifluoromethyl group on amine reactivity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in enantioselective catalysis?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the acidity of the amine proton, making it a stronger chiral ligand in asymmetric catalysis. Investigate via:

- Kinetic studies : Compare reaction rates with non-fluorinated analogs.

- Spectroscopic analysis : IR or NMR to monitor hydrogen bonding in catalytic intermediates .

Q. What experimental strategies can resolve contradictions in reported enantioselectivity data for this compound?

- Methodological Answer :

- Systematic reproducibility checks : Control solvent polarity, temperature, and catalyst loading.

- Advanced chiral analysis : Use circular dichroism (CD) or vibrational optical activity (VOA) to detect subtle stereochemical variations .

- Meta-analysis : Compare datasets across studies while accounting for differences in reaction conditions (e.g., inert vs. aerobic environments) .

Q. How can researchers study the adsorption and stability of this compound on indoor surfaces relevant to environmental chemistry?

- Methodological Answer :

- Surface-sensitive techniques : Apply X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) to quantify adsorption on materials like glass or polymers.

- Degradation studies : Monitor stability under UV light or humidity using HPLC-MS to identify breakdown products .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.